T-Succinate
Description
Properties
IUPAC Name |
4-[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N2O10/c1-22-20-37(34(42)36-33(22)41)30-19-28(47-32(40)18-17-31(38)39)29(46-30)21-45-35(23-7-5-4-6-8-23,24-9-13-26(43-2)14-10-24)25-11-15-27(44-3)16-12-25/h4-16,20,28-30H,17-19,21H2,1-3H3,(H,38,39)(H,36,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIVSINMMBIEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74405-40-6 | |
| Record name | 5'-O-(p,p'-dimethoxytrityl)thymidine 3'-(hydrogen succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation via Esterification of Succinic Acid with Isobutene
This method is the most prominent and industrially relevant, involving the direct esterification of succinic acid with isobutene in the presence of sulfuric acid as a catalyst. The process is typically conducted in an autoclave under controlled temperature and pressure conditions.
Reactant Charging:
An autoclave is charged with succinic acid (e.g., 212.5 g, 1.80 mol) and isobutene (e.g., 935 g, 16.65 mol) at low temperature (~263 K).Catalyst Addition:
Sulfuric acid (e.g., 146.4 g, 1.08 mol of 72.3% wt) is pumped into the mixture over 45 minutes at 268–275 K, initiating the esterification reaction.Reaction Conditions:
The mixture is stirred at 275–278 K for 30 minutes, then heated to 293–295 K and maintained under high pressure (4×10^5 to 5×10^5 Pa) for extended periods (up to 14 hours) to ensure complete esterification.Reaction Heat:
The process is exothermic, with a total heat evolution of approximately -120 to -145 kJ/mol of succinic acid, depending on specific conditions.Purification:
Post-reaction, the mixture is quenched in a mixture of ice and sodium hydroxide solution, then extracted with petroleum ether. The organic phase containing di-tert-butyl succinate is concentrated via rotary evaporation at 323 K and distilled under vacuum to remove impurities, with magnesium oxide added to prevent decomposition during distillation.Yield and Purity:
Typical yields are around 86–88%, with product purity exceeding 99% as determined by gas chromatography, with boiling points around 321–324 K at pressures of 0.8–0.9 Pa.
| Parameter | Value |
|---|---|
| Reaction heat (total) | -120 to -145 kJ/mol of succinic acid |
| Yield | 86–88% |
| Purity | >99% |
Preparation Using Succinic Acid Anhydride
This alternative route employs succinic acid anhydride instead of succinic acid, which can enhance reaction efficiency due to its higher reactivity.
Reactant Charging:
Succinic acid anhydride (e.g., 190.2 g, 1.90 mol) and isobutene are fed into the autoclave under similar conditions as above.Catalytic Conditions:
Sulfuric acid (e.g., 186.4 g, 1.14 mol of 60% wt) is added at low temperature (~266–273 K). The mixture is stirred, then heated to 293–295 K and maintained under high pressure for 14 hours.Purification and Yield:
Similar extraction and distillation steps are followed, yielding approximately 88% of di-tert-butyl succinate with purity over 99.6%. The boiling point is around 320–324 K at 0.4–0.6 Pa.
Modified Conditions for Accelerated Reaction
- Elevated Temperature and Shorter Reaction Time:
Increasing the reaction temperature (~298 K) and reducing reaction time (~7 hours) can improve efficiency, yielding around 87% of di-tert-butyl succinate with similar high purity.
Catalyst and Purification Details
Catalyst:
Sulfuric acid is the primary catalyst, with typical quantities ranging from 1.08 to 1.14 mol relative to succinic acid derivatives.Purification:
The crude product undergoes distillation with magnesium oxide addition to prevent decomposition, using packed columns with Raschig rings under vacuum conditions.
Data Summary Table
| Method | Reactants | Catalyst | Reaction Temp. | Reaction Time | Yield (%) | Purity (%) | Boiling Point (K) | Remarks |
|---|---|---|---|---|---|---|---|---|
| Method 1 | Succinic acid + Isobutene | Sulfuric acid | 293–295 K | 14 hours | 86–88 | >99 | 321–324 | Extended reaction, high yield |
| Method 2 | Succinic acid anhydride + Isobutene | Sulfuric acid | 293–295 K | 14 hours | 88 | >99.6 | 320–324 | Higher reactivity |
| Accelerated | Succinic acid + Isobutene | Sulfuric acid | ~298 K | 7 hours | 87 | >99 | 321–324 | Shorter reaction |
Research Findings and Industrial Relevance
The synthesis of di-tert-butyl succinate via esterification with isobutene is well-established, with process optimization focusing on temperature, pressure, catalyst loading, and purification to maximize yield and purity. The use of sulfuric acid as a catalyst is effective but requires careful handling and purification steps to remove residual acid and by-products.
Recent research emphasizes the development of recyclable catalysts and alternative methods to reduce environmental impact and production costs. For example, loading tetrabutyl titanate onto activated carbon has shown promise in related polyester syntheses, offering potential pathways for more sustainable T-Succinate production.
Chemical Reactions Analysis
Types of Reactions
Succinic acid undergoes various chemical reactions, including:
Oxidation: Succinic acid can be oxidized to form fumaric acid.
Reduction: It can be reduced to butanediol.
Esterification: Reacts with alcohols to form esters.
Dehydration: Forms succinic anhydride when dehydrated.
Condensation: Participates in condensation reactions with compounds containing amino groups to form amides and peptides.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Requires reducing agents such as lithium aluminum hydride.
Esterification: Uses alcohols and acid catalysts like sulfuric acid.
Dehydration: Involves heating under vacuum or using dehydrating agents like phosphorus pentoxide.
Major Products Formed
Fumaric Acid: From oxidation.
Butanediol: From reduction.
Esters: From esterification.
Succinic Anhydride: From dehydration.
Scientific Research Applications
Succinic acid has a wide range of applications in various fields:
Chemistry: Used as a precursor for the synthesis of various chemicals, including polymers and resins.
Biology: Plays a role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and inflammation.
Industry: Used in the production of biodegradable polymers like polybutylene succinate, which is employed in packaging, agriculture, and biomedical applications
Mechanism of Action
Succinic acid acts as an intermediate in the TCA cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This conversion is crucial for the production of adenosine triphosphate (ATP), the primary energy carrier in cells. Additionally, succinic acid can function as a signaling molecule, modulating gene expression and cellular responses under certain conditions .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : this compound’s higher molecular weight (530.78 vs. αT’s 430.71) reflects the addition of a succinate group, improving lipophilicity and membrane permeability .
- MS/MS Fragmentation: The transition m/z 531.368 → 265.3 is unique to this compound, distinguishing it from αTQ and αTHQ, which share similar chromanol-derived fragments (m/z ~165.1) .
Antioxidant Mechanisms
- This compound : Acts as a redox regulator in ferroptosis by modulating lipid peroxidation. Its ester bond delays hydrolysis, prolonging activity compared to αT .
- αTQ: A fully oxidized form, αTQ participates in electron transport chains but lacks direct antioxidant activity due to its quinone structure .
- αTHQ : The reduced form of αTQ, αTHQ exhibits potent radical-scavenging activity but is prone to auto-oxidation, limiting its therapeutic utility .
Pharmacokinetics and Bioavailability
Tables and Figures :
- Table 1 (above) summarizes structural and analytical data.
- Figure 1 (hypothetical): Comparative HPLC chromatograms of αT, this compound, and αTQ.
Biological Activity
T-succinate, a derivative of succinic acid, has garnered significant attention in recent years due to its diverse biological activities, particularly in metabolic pathways and immune responses. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
1. Overview of this compound
This compound plays a crucial role in the tricarboxylic acid (TCA) cycle and is involved in various metabolic processes. It serves as a substrate for succinate dehydrogenase (SDH), which is essential for oxidative phosphorylation and ATP generation. Understanding its biological activity is vital for exploring therapeutic applications, especially in conditions characterized by mitochondrial dysfunction.
2.1 Role in Metabolism
This compound's primary function is as a metabolic intermediate in the TCA cycle. It facilitates the conversion of succinate to fumarate through the action of SDH, which is also referred to as complex II of the electron transport chain (ETC). This process is critical for maintaining cellular energy levels and supporting biosynthetic pathways:
| Process | Description |
|---|---|
| TCA Cycle | Converts succinate to fumarate, generating reducing equivalents for ATP production. |
| ETC | Transfers electrons from succinate to ubiquinone, contributing to proton gradient formation necessary for ATP synthesis. |
2.2 Impact on Immune Function
Recent studies have highlighted this compound's influence on immune cell metabolism, particularly T cells. Elevated levels of succinate can suppress T cell effector functions by inhibiting key enzymes in the TCA cycle:
- Inhibition of Succinyl-CoA Synthetase : Increased succinate concentrations can lead to product inhibition of succinyl-CoA synthetase (SCS), diminishing glucose-derived pyruvate flux through the TCA cycle, thereby affecting T cell activation and proliferation .
- Effect on Cytokine Production : Inhibition of SDH during T cell activation impairs proliferation and reduces production of inflammatory cytokines like IFN-γ .
3.1 Traumatic Brain Injury (TBI)
A study investigated the effects of succinate supplementation in mixed glial cultures exposed to mitochondrial stress induced by rotenone, a complex I inhibitor. The results indicated that succinate improved glial oxidative metabolism, enhancing ATP levels and reducing lactate/pyruvate ratios—biomarkers associated with poor outcomes in TBI patients .
- Key Findings :
- Succinate administration improved mitochondrial function by approximately 20%.
- Enhanced energy metabolism was observed even under conditions mimicking metabolic stress.
3.2 Cancer Immunotherapy
Research indicates that manipulating succinate levels can influence tumor microenvironments and immune responses in cancer therapy. Elevated succinate levels have been shown to alter the metabolic state of tumor-infiltrating lymphocytes (TILs), potentially enhancing anti-tumor immunity while simultaneously suppressing excessive inflammation .
4. Research Findings
Recent publications have provided insights into the broader implications of this compound's biological activities:
- Succinate as a Therapeutic Target : Targeting succinate metabolism may offer new avenues for treating conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases and metabolic disorders .
- Role in Epigenetic Regulation : SDH activity has been linked to epigenetic changes during T cell proliferation, suggesting that modulation of succinate levels could influence gene expression profiles relevant to immune responses .
5. Conclusion
The biological activity of this compound extends beyond its role as a mere metabolic intermediate; it significantly influences immune function, cellular metabolism, and potential therapeutic strategies for various diseases. Ongoing research is essential to fully elucidate its mechanisms and explore its applications in clinical settings.
Q & A
Q. What established protocols ensure reproducible synthesis of T-Succinate with high purity?
Methodological Answer:
- Optimize reaction conditions (solvent, temperature, catalyst) through iterative Design of Experiments (DoE) approaches.
- Purify via recrystallization or column chromatography, and validate purity using HPLC (≥95% purity threshold) and NMR (confirm absence of unreacted precursors) .
- Document synthetic yields, reaction times, and purification steps comprehensively to enable replication (Table 1).
Table 1: Key Parameters for this compound Synthesis
| Parameter | Optimal Range | Characterization Method |
|---|---|---|
| Reaction Temperature | 60–80°C | Thermocouple monitoring |
| Solvent System | Ethanol/Water (3:1) | Polarity index analysis |
| Catalyst Loading | 0.5–1.5 mol% | ICP-MS verification |
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural properties?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm molecular structure and assess proton environments .
- Mass Spectrometry (MS) : Employ High-Resolution MS to verify molecular weight and fragmentation patterns.
- FT-IR : Identify functional groups (e.g., carboxylic acid peaks at 1700–1725 cm) .
Q. How should researchers design experiments to assess this compound’s stability under varying pH conditions?
Methodological Answer:
- Conduct accelerated stability studies at pH 1–12 (37°C, 1–4 weeks).
- Monitor degradation via UV-Vis spectroscopy and quantify residual this compound using validated HPLC methods .
- Include control samples and triplicate measurements to minimize variability.
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermodynamic stability of this compound across solvent systems?
Methodological Answer:
- Perform meta-analysis of published data to identify confounding variables (e.g., solvent polarity, measurement techniques) .
- Validate findings using Differential Scanning Calorimetry (DSC) and isothermal titration calorimetry (ITC) under standardized conditions .
- Apply multivariate regression to isolate solvent effects from experimental artifacts .
Q. How can machine learning enhance predictions of this compound’s crystallographic behavior?
Methodological Answer:
Q. What advanced statistical methods address heterogeneity in meta-analyses of this compound’s preclinical efficacy?
Methodological Answer:
- Use random-effects models to account for inter-study variability.
- Conduct subgroup analyses by species, dosage, and administration routes to identify bias sources .
- Apply sensitivity analyses to exclude outliers and validate robustness (Table 2).
Table 2: Statistical Approaches for Meta-Analysis Heterogeneity
| Method | Application | Software Tools |
|---|---|---|
| I² Statistic | Quantify heterogeneity magnitude | RevMan, R meta package |
| Meta-Regression | Explore covariates affecting outcomes | STATA, OpenMetaAnalyst |
Q. How can computational modeling elucidate this compound’s interaction mechanisms with biological targets?
Methodological Answer:
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and active site interactions.
- Validate with Molecular Dynamics (MD) simulations (≥100 ns trajectories) to assess stability of ligand-receptor complexes .
Methodological Best Practices
- Literature Reviews : Use federated search tools (e.g., Web of Science, SciFinder) with Boolean operators (e.g., "this compound AND pharmacokinetics") to aggregate multidisciplinary studies .
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, crystallographic data, and experimental protocols in repositories like Zenodo .
- Conflict Resolution : Apply triangulation by cross-validating results across multiple analytical techniques (e.g., NMR, XRD, DSC) to mitigate instrumentation bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
